![molecular formula C11H8ClN3O4S2 B5801168 N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5801168.png)
N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide
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Overview
Description
N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide, also known as CTN-986, is a chemical compound that has gained attention in the scientific community for its potential applications as a therapeutic agent. This compound has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
The mechanism of action of N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide involves the inhibition of various signaling pathways involved in inflammation and cancer progression. Specifically, N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses and cancer cell survival.
Biochemical and Physiological Effects:
Studies have demonstrated that N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide has a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory cytokine production. Additionally, N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide has been shown to have low toxicity, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide is its relatively simple synthesis method, which allows for easy production and purification. However, one limitation is the lack of in vivo studies, which limits our understanding of the compound's potential therapeutic applications.
Future Directions
There are several potential future directions for research on N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide. One direction is the development of novel therapeutic agents based on N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide, which could have applications in the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the compound's mechanism of action and to investigate its potential for use in combination with other therapeutics. Finally, in vivo studies are needed to fully understand the compound's pharmacokinetics and potential side effects.
Synthesis Methods
N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide can be synthesized through a multistep process, starting with the reaction of 5-chloro-2-thiophenecarboxaldehyde and 4-nitrobenzenesulfonylhydrazide in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide in its pure form.
Scientific Research Applications
N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide has been studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide has anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel therapeutics.
properties
IUPAC Name |
N-[(E)-(5-chlorothiophen-2-yl)methylideneamino]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O4S2/c12-11-6-3-9(20-11)7-13-14-21(18,19)10-4-1-8(2-5-10)15(16)17/h1-7,14H/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQVSZKHAKPERX-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NN=CC2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N/N=C/C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(5-chlorothiophen-2-yl)methylidene]-4-nitrobenzenesulfonohydrazide |
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